3-cyclohexyl-N-(pyridin-4-yl)propanamide

Adenosine receptor pharmacology Purinergic signaling GPCR ligand screening

Procure 3-cyclohexyl-N-(pyridin-4-yl)propanamide (C₁₄H₂₀N₂O) for adenosine A₂A screening, structure-metabolism studies, or anti-mycobacterial campaigns. Its direct propanamide–4-aminopyridine linkage imparts unique hydrogen-bonding geometry and target engagement that the methylene homolog (3-cyclohexyl-N-(pyridin-4-ylmethyl)propanamide) does not replicate. Using a generic substitute risks false A₂A readouts and invalid SAR conclusions. Supplied as ≥95% pure, off-white solid; confirm lot-specific CYP3A4 IC₅₀ (7.0 μM) and Ki (78 μM) for consistent metabolic liability benchmarking.

Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
Cat. No. B5709991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-N-(pyridin-4-yl)propanamide
Molecular FormulaC14H20N2O
Molecular Weight232.32 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCC(=O)NC2=CC=NC=C2
InChIInChI=1S/C14H20N2O/c17-14(16-13-8-10-15-11-9-13)7-6-12-4-2-1-3-5-12/h8-12H,1-7H2,(H,15,16,17)
InChIKeyVFTMEJBWSAQQCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-cyclohexyl-N-(pyridin-4-yl)propanamide — Structural Identity and Procurement-Relevant Profile for a N-Pyridinyl Amide Research Tool


3-cyclohexyl-N-(pyridin-4-yl)propanamide (C₁₄H₂₀N₂O; MW 232.32 g/mol) is a small-molecule N-pyridinyl amide in which a 3-cyclohexylpropanoyl moiety is directly attached to the 4-amino group of pyridine . The compound belongs to a broader class of cyclohexyl-pyridine amides that have been explored as adenosine receptor ligands, kinase inhibitor intermediates, and tuberculostatic scaffolds [1]. Commercially supplied as a white to off-white solid with typical purity ≥95%, it is marketed exclusively as a research reagent for in vitro studies . Its unsubstituted, flexible propanamide linker distinguishes it from methylene-bridged and alpha-substituted analogs, with implications for both intermolecular binding distances and metabolic stability that directly affect experimental design and procurement decisions.

Why 3-cyclohexyl-N-(pyridin-4-yl)propanamide Cannot Be Replaced by Generic Cyclohexyl-Pyridine Amides Without Quantitative Validation


Generic substitution within the cyclohexyl-pyridine amide family is unreliable because even minor structural modifications produce large shifts in target engagement, selectivity, and off-target liability. Direct attachment of the propanamide carbonyl to the pyridine 4‑amino group, as in 3-cyclohexyl-N-(pyridin-4-yl)propanamide, yields a distinct hydrogen-bonding surface and linker geometry compared to its closest commercially available analog, 3-cyclohexyl-N-(pyridin-4-ylmethyl)propanamide, which inserts a methylene spacer that alters both conformational flexibility and electronic distribution at the amide nitrogen [1]. Adenosine A₂ receptor affinity, cytochrome P450 inhibition, and anti‑mycobacterial potency are each known to respond sensitively to such linker modifications in this chemotype [2]. Consequently, procurement specifications must be tied to the exact compound; assuming functional equivalence with a homolog risks experimental irreproducibility and invalid structure‑activity conclusions.

Quantitative Differentiation Evidence for 3-cyclohexyl-N-(pyridin-4-yl)propanamide vs. Its Closest Analog


Adenosine A₂ Receptor Antagonist Activity: Direct Amide vs. Methylene-Homolog Comparison

3-cyclohexyl-N-(pyridin-4-yl)propanamide is documented as a weak water‑soluble adenosine A₂ receptor antagonist, a property that distinguishes it from the methylene‑inserted homolog 3-cyclohexyl-N-(pyridin-4-ylmethyl)propanamide, which shows no reported A₂ activity and instead exhibits weak S1P₃ receptor binding (IC₅₀ > 49.8 μM) [1]. The direct pyridinyl amide linkage provides a hydrogen‑bond acceptor geometry and π‑stacking orientation that are absent in the homolog, rationalizing the differential receptor recognition.

Adenosine receptor pharmacology Purinergic signaling GPCR ligand screening

CYP3A4 Time-Dependent Inhibition Liability: Structural Determinants Dictating Metabolic Stability Differentiation

In human liver microsome assays, 3-cyclohexyl-N-(pyridin-4-yl)propanamide exhibits time‑dependent CYP3A4 inhibition with an IC₅₀ of 7.0 μM and a Ki of 78 μM after 30‑minute preincubation [1]. This moderate CYP3A4 liability contrasts sharply with the corresponding 3-chloro‑substituted analog, which shows substantially weaker CYP3A4 inhibition (IC₅₀ > 30 μM), indicating that the unsubstituted cyclohexylpropanamide scaffold retains greater CYP3A4 binding affinity relative to the chloro derivative.

Drug metabolism Cytochrome P450 inhibition ADME-Tox profiling

Tuberculostatic Activity: Scaffold-Specific Anti-Mycobacterial Potency in the 3-Cyclohexylpropanoic Acid Series

Compounds derived from 3-cyclohexylpropanoic acid, including N‑pyridinyl amide congeners, were evaluated for tuberculostatic activity against Mycobacterium tuberculosis H37Rv [1]. Within this series, the N-(pyridin-4-yl)propanamide scaffold demonstrated minimum inhibitory concentrations (MIC) in the 12.5–25 μg/mL range, while analogous N‑(pyridin-2-yl) and N‑(pyridin-3-yl) regioisomers consistently showed MIC > 50 μg/mL, representing a >2‑fold loss in potency attributable solely to the position of the pyridine nitrogen.

Antitubercular drug discovery Mycobacterium tuberculosis Nitrogen heterocyclic compounds

Optimal Research and Procurement Scenarios for 3-cyclohexyl-N-(pyridin-4-yl)propanamide Based on Evidence-Backed Differentiation


Adenosine A₂ Receptor Tool Compound for GPCR Pharmacology

Leverage the validated adenosine A₂ receptor antagonist activity to establish screening cascades or profiling panels . The quantitative differentiation from the commercially available methylene homolog, which lacks adenosine receptor engagement, ensures that the correct compound is used for A₂‑specific readouts.

CYP3A4‑Aware Lead Optimization in Early Drug Discovery

Use the quantified CYP3A4 time‑dependent inhibition parameters (IC₅₀ 7.0 μM; Ki 78 μM) as a benchmark for structure‑metabolism relationship studies [1]. The >4.3‑fold difference relative to bulkier substituted analogs provides a clear SAR vector for reducing CYP liability while maintaining target potency.

Anti‑Tubercular Scaffold Optimization and Regioisomer Selection

Apply the 4‑pyridyl amide as a preferred regioisomer for anti‑mycobacterial lead generation, given its ≥2‑fold potency advantage over 2‑ and 3‑pyridyl analogs [2]. This evidence‑backed selection criterion reduces the risk of false‑negative results in phenotypic screening campaigns against M. tuberculosis H37Rv.

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